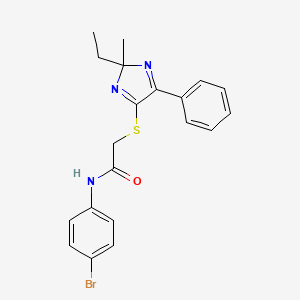![molecular formula C21H25N3O5S B3299943 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide CAS No. 899950-70-0](/img/structure/B3299943.png)
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
Descripción general
Descripción
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, also known as CESB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is believed to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. By inhibiting COX-2, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide reduces inflammation and pain. Furthermore, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its low bioavailability and poor pharmacokinetic properties may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for research on 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide. One area of interest is the development of novel formulations and delivery methods to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide as a therapeutic agent for various inflammatory and cancer-related conditions. Finally, the mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide needs to be further elucidated to better understand its effects at the molecular level.
Conclusion:
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, or 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, is a chemical compound with potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its antitumor effects, have been studied in various scientific research applications. While 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, its low bioavailability and poor pharmacokinetic properties may limit its use in in vivo studies. Nevertheless, further research is needed to explore the potential of 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide as a therapeutic agent for various inflammatory and cancer-related conditions.
Aplicaciones Científicas De Investigación
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has been found to exhibit promising therapeutic potential in various scientific research applications. Its anti-inflammatory and analgesic properties have been studied in animal models of pain and inflammation. Additionally, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has shown to have antitumor effects in cancer cell lines, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-2-23(18-6-4-3-5-7-18)30(28,29)20-14-8-16(9-15-20)21(25)22-17-10-12-19(13-11-17)24(26)27/h8-15,18H,2-7H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWFZSUPKPTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3299861.png)
![N-(3,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299867.png)

![N-(4-Bromo-2-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299880.png)
![N-(4-Bromophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B3299888.png)
![N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299893.png)
![N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299895.png)
![N-(4-Bromo-3-methylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299911.png)
![N-(2,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299925.png)
![N-(2,4-Dimethylphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B3299927.png)

![3-[10-Ethoxy-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B3299932.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3299936.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3299939.png)